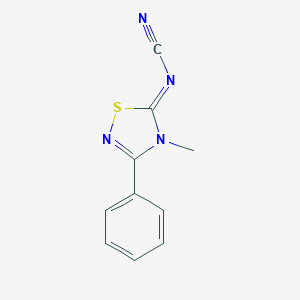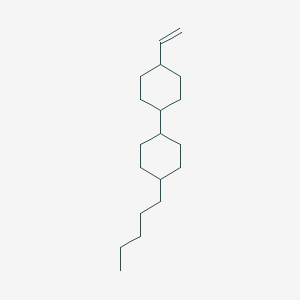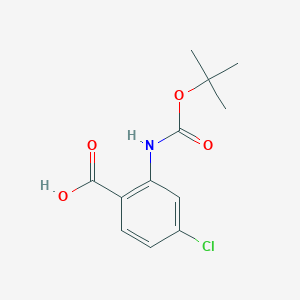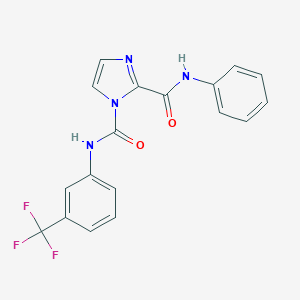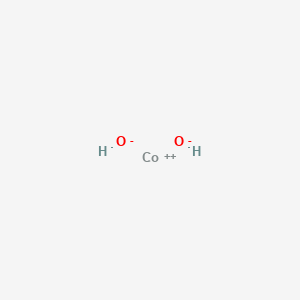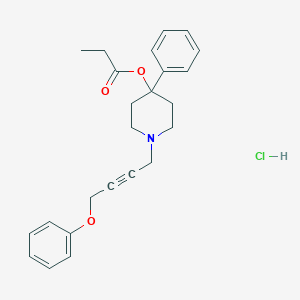
AB-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AB-33 is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AB-33 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinol Core: This can be achieved through the reduction of a piperidine derivative.
Attachment of the Phenoxy Group: This step might involve a nucleophilic substitution reaction where a phenol reacts with a suitable leaving group on the piperidinol.
Incorporation of the Butynyl Chain: This could be done through a coupling reaction, such as a Sonogashira coupling, where an alkyne is introduced.
Esterification: The final step involves the esterification of the piperidinol with propanoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butynyl groups.
Reduction: Reduction reactions could target the piperidinol core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-: Without the ester group.
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, acetate: With a different ester group.
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, hydrochloride: Without the propanoate ester.
Uniqueness
The uniqueness of AB-33 lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
128864-80-2 |
|---|---|
分子式 |
C24H28ClNO3 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
[1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H |
InChI 键 |
CWVIHJBOFUWMKS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
规范 SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
| 128864-80-2 | |
同义词 |
[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





